12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes a dihydro-ethanoanthracene core with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the anthracene core: This can be achieved through a Friedel-Crafts alkylation reaction, where anthracene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the ethano bridge: The dihydro-ethanoanthracene core is formed by a Diels-Alder reaction between anthracene and an appropriate dienophile.
Functionalization with the carboxamide group: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the anthracene core is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with a similar core structure.
9,10-Dihydroanthracene: A reduced form of anthracene with similar reactivity.
N-phenylcarboxamides: Compounds with similar functional groups but different core structures.
Uniqueness
12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its combination of a dihydro-ethanoanthracene core with a carboxamide functional group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H23NO |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
16-methyl-N-(3-methylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C25H23NO/c1-15-8-7-9-17(14-15)26-25(27)23-16(2)22-18-10-3-5-12-20(18)24(23)21-13-6-4-11-19(21)22/h3-14,16,22-24H,1-2H3,(H,26,27) |
InChI Key |
FNSTUJFCNMQLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.